3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
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Overview
Description
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a synthetic organic compound that has garnered interest due to its potential therapeutic effects in various fields, including cancer and diabetes treatment . This compound is characterized by the presence of a benzonitrile group attached to a methylpiperazine moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-methylpiperazine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to achieve the desired product .
Chemical Reactions Analysis
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
These reactions typically result in the formation of derivatives with modified chemical properties, which can be useful for further research and development .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in biochemical studies to understand its interactions with biological molecules and pathways.
Medicine: Research has shown its potential in the treatment of cancer and diabetes, making it a candidate for drug development.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include tyrosine kinases and other signaling proteins .
Comparison with Similar Compounds
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure but different functional groups, leading to variations in biological activity and therapeutic potential.
Properties
IUPAC Name |
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-5-6-16(11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11,15H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQYMLBACSKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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